An In-depth Technical Guide to 2-Formyl-3,5-dihydroxyphenyl benzoate
An In-depth Technical Guide to 2-Formyl-3,5-dihydroxyphenyl benzoate
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Formyl-3,5-dihydroxyphenyl benzoate (CAS No. 32292-78-7).[1] Intended for researchers, scientists, and professionals in drug development, this document details the synthesis, spectroscopic characterization, reactivity, and potential applications of this multifunctional aromatic compound. By integrating established chemical principles with practical experimental insights, this guide aims to serve as an authoritative resource for the scientific community.
Introduction and Structural Elucidation
2-Formyl-3,5-dihydroxyphenyl benzoate, with the molecular formula C₁₄H₁₀O₅ and a molecular weight of 258.23 g/mol , is a hydroxylated benzoate with a formyl substitution.[1][] The core structure consists of a benzaldehyde moiety with two hydroxyl groups and a benzoate group attached to the aromatic ring. Specifically, it is recognized by the IUPAC name (2-formyl-3,5-dihydroxyphenyl) benzoate.[1][] This compound is also known by synonyms such as 2-Benzoyloxy-4,6-dihydroxybenzaldehyde.[1]
The unique arrangement of an aldehyde, two phenolic hydroxyl groups, and a benzoate ester on a single aromatic ring imparts a distinct set of chemical properties and potential for diverse reactivity. This makes it a molecule of interest for applications in medicinal chemistry, materials science, and as a versatile intermediate in organic synthesis.[]
Caption: Chemical Structure of 2-Formyl-3,5-dihydroxyphenyl benzoate
Synthesis and Purification
The synthesis of 2-Formyl-3,5-dihydroxyphenyl benzoate can be approached through the selective benzoylation of a suitable dihydroxybenzaldehyde precursor. A logical precursor for this synthesis is 3,5-dihydroxybenzaldehyde. The selective acylation of one phenolic hydroxyl group in the presence of another, and an aldehyde, requires careful selection of reaction conditions to achieve mono-substitution and avoid side reactions.
Proposed Synthetic Pathway:
A common method for selective benzoylation of phenols is the Schotten-Baumann reaction, which involves the use of an acyl chloride in the presence of a base.
Caption: Proposed Synthesis of 2-Formyl-3,5-dihydroxyphenyl benzoate
Experimental Protocol: Synthesis of 2-Formyl-3,5-dihydroxyphenyl benzoate
Materials:
-
3,5-Dihydroxybenzaldehyde
-
Benzoyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
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Hexanes and Ethyl Acetate for chromatography
Procedure:
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Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-dihydroxybenzaldehyde (1 equivalent) in anhydrous pyridine and anhydrous DCM at 0°C (ice bath).
-
Addition of Benzoyl Chloride: Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution. The reaction mixture is typically stirred at 0°C for 30 minutes and then allowed to warm to room temperature and stirred for 12-24 hours.
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Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., 3:1 Hexanes:Ethyl Acetate).
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Workup: Upon completion, the reaction is quenched by the addition of 1 M HCl. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
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Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-Formyl-3,5-dihydroxyphenyl benzoate.
Physicochemical and Spectroscopic Properties
A summary of the key physicochemical properties of 2-Formyl-3,5-dihydroxyphenyl benzoate is presented in the table below.[1]
| Property | Value |
| Molecular Formula | C₁₄H₁₀O₅ |
| Molecular Weight | 258.23 g/mol |
| IUPAC Name | (2-formyl-3,5-dihydroxyphenyl) benzoate |
| CAS Number | 32292-78-7 |
| Appearance | Expected to be a solid at room temperature |
| XLogP3 | 2.6 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 4 |
Spectroscopic Characterization (Predicted):
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the benzaldehyde and benzoate moieties, a singlet for the aldehyde proton (typically around 9.5-10.5 ppm), and signals for the hydroxyl protons (which may be broad and their chemical shift dependent on concentration and solvent).
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display signals for the carbonyl carbons of the aldehyde and ester (typically in the range of 160-200 ppm), as well as signals for the aromatic carbons.
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IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretching of the hydroxyl groups (a broad band around 3200-3600 cm⁻¹), the C=O stretching of the aldehyde (around 1690-1715 cm⁻¹), the C=O stretching of the ester (around 1720-1740 cm⁻¹), and C=C stretching of the aromatic rings (around 1450-1600 cm⁻¹).
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Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 258.23). Fragmentation patterns would likely involve the loss of the benzoate group or the formyl group.
Reactivity and Chemical Transformations
The reactivity of 2-Formyl-3,5-dihydroxyphenyl benzoate is governed by its three key functional groups: the aldehyde, the phenolic hydroxyl groups, and the benzoate ester.
Reactivity of the Aldehyde Group:
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The aromatic aldehyde group is susceptible to nucleophilic attack. However, its reactivity is somewhat diminished due to the electron-donating effects of the hydroxyl groups and the resonance stabilization of the benzene ring.[3]
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It can undergo typical aldehyde reactions such as oxidation to a carboxylic acid, reduction to a primary alcohol, and condensation reactions like the Wittig, Perkin, or Knoevenagel reactions.[4]
Reactivity of the Phenolic Hydroxyl Groups:
-
The phenolic hydroxyl groups are acidic and can be deprotonated by a suitable base.
-
They can undergo further etherification or esterification reactions under appropriate conditions.
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The hydroxyl groups are activating, ortho-, para-directing for electrophilic aromatic substitution, although the presence of the formyl and benzoate groups, which are deactivating, will also influence the regioselectivity of such reactions.
Reactivity of the Benzoate Ester:
-
The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding dihydroxybenzaldehyde and benzoic acid. This susceptibility to hydrolysis is a key consideration in its handling and potential biological applications.[5]
Caption: Key Reactivities of 2-Formyl-3,5-dihydroxyphenyl benzoate
Potential Applications
The multifunctional nature of 2-Formyl-3,5-dihydroxyphenyl benzoate makes it a promising candidate for various applications, particularly in drug discovery and as a pharmaceutical intermediate.[]
-
Antioxidant Studies: The presence of phenolic hydroxyl groups suggests potential antioxidant activity, as these moieties can act as free radical scavengers.[] Studies on similar phenyl benzoate compounds have shown antioxidant properties.[6]
-
Pharmaceutical Intermediates: This compound can serve as a building block for the synthesis of more complex molecules with potential therapeutic applications. The phenyl benzoate motif is found in some pharmaceutical agents.[7]
-
Enzyme Inhibition: The structural features of this molecule may allow it to interact with the active sites of various enzymes, making it a candidate for studies on enzyme inhibition. For example, some phenyl benzoate compounds have shown anti-tyrosinase and anti-pancreatic lipase activities.[6]
-
Precursor for Heterocyclic Synthesis: The aldehyde and hydroxyl groups can participate in cyclization reactions to form various heterocyclic compounds, which are a cornerstone of many drug molecules.
Toxicology and Safety
While specific toxicological data for 2-Formyl-3,5-dihydroxyphenyl benzoate is limited, general precautions for handling substituted phenyl benzoates should be observed.[5] Phenyl benzoate itself is classified as harmful if swallowed and causes skin irritation.[8][9] Upon hydrolysis, the compound would break down into benzoic acid and a dihydroxybenzaldehyde. The toxicology of these metabolites should also be considered.[5]
General Handling Precautions:
-
Use in a well-ventilated area or with local exhaust ventilation.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Wash hands thoroughly after handling.
Conclusion
2-Formyl-3,5-dihydroxyphenyl benzoate is a versatile aromatic compound with a rich chemistry stemming from its aldehyde, hydroxyl, and benzoate functionalities. This guide has provided a detailed overview of its synthesis, properties, reactivity, and potential applications. As a valuable intermediate and a molecule with potential bioactivity, it warrants further investigation by the scientific community.
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